Oxazole, 2-pentyl-4,5-diphenyl-
Description
Historical Evolution of Oxazole (B20620) Synthesis Methodologies
The synthesis of the oxazole ring has been a subject of chemical exploration for over a century, with several classical methods forming the bedrock of its preparation. These foundational reactions, while still relevant, have paved the way for more sophisticated and efficient modern techniques.
One of the earliest and most well-known methods is the Robinson-Gabriel synthesis , first described independently by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. wikipedia.orgsynarchive.com This reaction involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring, typically facilitated by strong acids like sulfuric acid or phosphorus pentachloride. wikipedia.orgpharmaguideline.com Another classic approach is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896, which utilizes the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles. wikipedia.org
The Cook-Heilbron synthesis is another historical method, though it is more commonly associated with the formation of thiazoles, it highlights the broader interest in five-membered heterocycles during that era. wikipedia.orgpharmaguideline.com These early methods, while groundbreaking for their time, often required harsh reaction conditions and had limitations in terms of substrate scope and regioselectivity.
Table 1: Comparison of Historical Oxazole Synthesis Methodologies
| Synthesis Method | Year of Discovery | Key Reactants | Key Features |
| Fischer Oxazole Synthesis | 1896 | Cyanohydrin, Aldehyde | One of the first methods for 2,5-disubstituted oxazoles. wikipedia.org |
| Robinson-Gabriel Synthesis | 1909/1910 | 2-Acylamino-ketone | Widely applicable, particularly for 2,5-diaryloxazoles. wikipedia.orgsynarchive.compharmaguideline.com |
Contemporary Research Landscape of Highly Substituted Oxazoles
The modern era of oxazole synthesis has been characterized by the development of milder, more efficient, and highly versatile methodologies, enabling the construction of complex, multi-substituted oxazole derivatives. These advancements are driven by the increasing demand for novel compounds with specific biological activities and material properties.
A pivotal contemporary method is the van Leusen oxazole synthesis , introduced in 1972. mdpi.comorganic-chemistry.org This reaction employs tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form a 5-substituted oxazole. mdpi.comnih.gov The van Leusen reaction has been adapted and expanded to allow for the synthesis of 4,5-disubstituted and other polysubstituted oxazoles. mdpi.com
More recent innovations include copper-catalyzed aerobic oxidative annulation of ketones and amines, providing a facile route to 2,4,5-trisubstituted oxazoles under mild, solvent-free conditions. acs.org One-pot procedures, such as the Friedel-Crafts/Robinson-Gabriel synthesis, have also been developed to streamline the synthesis of highly substituted oxazoles from simple starting materials. nih.govnih.gov Furthermore, chemoselective O-acylations followed by intramolecular Wittig reactions represent another novel approach to trisubstituted oxazoles. rsc.org These modern methods offer significant advantages in terms of yield, regioselectivity, and functional group tolerance, opening up new avenues for the creation of diverse oxazole libraries.
Table 2: Overview of Contemporary Oxazole Synthesis Strategies
| Synthesis Method | Key Reagents/Catalysts | Substitution Pattern Achieved | Key Advantages |
| Van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC) | 5-substituted, 4,5-disubstituted | Mild conditions, versatile. mdpi.comnih.gov |
| Copper-Catalyzed Annulation | Copper(I) iodide, O₂ | 2,4,5-trisubstituted | Mild, solvent-free, atom-economical. acs.org |
| One-Pot Friedel-Crafts/Robinson-Gabriel | Lewis acids | 2,4,5-trisubstituted | Divergent, efficient. nih.govnih.gov |
| Intramolecular Wittig Reaction | Phosphorus ylides | Trisubstituted | Novel, chemoselective. rsc.org |
Rationale for Focused Academic Research on 2-Pentyl-4,5-diphenyl-oxazole and Analogues
While specific research dedicated to "Oxazole, 2-pentyl-4,5-diphenyl-" is not prominent in the current literature, the rationale for investigating such a compound and its analogues is firmly rooted in the well-established biological significance of the substituted oxazole scaffold. Oxazole derivatives exhibit a wide spectrum of pharmacological activities, making them attractive targets for drug discovery. pharmaguideline.comresearchgate.netnih.gov
The interest in highly substituted oxazoles, such as the 2,4,5-trisubstituted pattern seen in the title compound, stems from the potential to fine-tune the molecule's properties by varying the substituents at these three positions. This allows for the exploration of structure-activity relationships and the optimization of biological efficacy. For instance, various oxazole-containing compounds have been investigated for their anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties. researchgate.net
The presence of two phenyl groups at the 4 and 5-positions, as in "Oxazole, 2-pentyl-4,5-diphenyl-," is a common feature in many biologically active oxazoles. The pentyl group at the 2-position introduces a lipophilic alkyl chain, which can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Therefore, the focused academic research on this specific molecule and its analogues would likely be driven by the desire to explore new chemical space within the pharmacologically relevant class of substituted oxazoles, potentially leading to the discovery of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20662-96-8 |
|---|---|
Molecular Formula |
C20H21NO |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-pentyl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C20H21NO/c1-2-3-6-15-18-21-19(16-11-7-4-8-12-16)20(22-18)17-13-9-5-10-14-17/h4-5,7-14H,2-3,6,15H2,1H3 |
InChI Key |
WTZWTWBPJSSEET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2 Pentyl 4,5 Diphenyl Oxazole
Classical Cyclization and Condensation Reactions in Oxazole (B20620) Synthesisijpsonline.comijpsonline.com
Traditional methods for constructing the oxazole ring have long been the foundation of heterocyclic synthesis. These reactions, typically involving cyclization and condensation, have been adapted over time to create a wide array of substituted oxazoles. ijpsonline.comijpsonline.com
Adaptations of Robinson-Gabriel Synthesis for 2,4,5-Trisubstituted Oxazoleswikipedia.org
The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, traditionally used for synthesizing 2,5-diaryloxazole derivatives. ijpsonline.comwikipedia.org The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.org
To apply this method for synthesizing 2-pentyl-4,5-diphenyl-oxazole, the required starting material would be N-(1,2-diphenyl-2-oxoethyl)hexanamide. This precursor can be prepared through the acylation of an appropriate aminoketone. The critical step is the cyclodehydration, which is typically promoted by strong dehydrating agents.
| Reagent Class | Specific Examples | Role in Synthesis |
| Cyclodehydrating Agents | Sulfuric acid, Phosphorus pentachloride, Polyphosphoric acid | Catalyze the ring closure and dehydration step. |
Recent advancements have introduced one-pot methodologies that combine Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration, expanding the diversity of accessible oxazole structures. wikipedia.org A tandem Ugi/Robinson-Gabriel sequence has also been developed, showcasing the adaptability of this classical reaction to modern multicomponent synthesis strategies. nih.govsigmaaldrich.com
Innovations in Fischer Oxazole Synthesisijpsonline.comwikipedia.org
The Fischer oxazole synthesis, first described in 1896, traditionally yields 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org While the classical approach is limited to 2,5-disubstitution, conceptual adaptations could allow for the synthesis of 2,4,5-trisubstituted oxazoles.
For the target molecule, 2-pentyl-4,5-diphenyl-oxazole, a hypothetical Fischer-type approach would necessitate a cyanohydrin derived from benzoin (B196080) and reaction with hexanal. The key challenge lies in controlling the regioselectivity of the subsequent cyclization and dehydration steps.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Benzoin-derived cyanohydrin | Hexanal | Anhydrous HCl | 2-Pentyl-4,5-diphenyl-oxazole (hypothetical) |
Innovations in this area often focus on expanding the substrate scope and improving reaction conditions, though direct application to complex trisubstituted patterns remains a developmental area. wikipedia.org
Van Leusen Type Approaches to the Oxazole Coreorganic-chemistry.orgwikipedia.org
The Van Leusen reaction provides a powerful and versatile method for oxazole synthesis, particularly for forming the core ring structure from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and high efficiency in producing 5-substituted oxazoles. organic-chemistry.orgnih.govresearchgate.net
To synthesize 2-pentyl-4,5-diphenyl-oxazole using a Van Leusen-based strategy, a key intermediate would be an α-acylamino ketone, which can then undergo cyclization. The general mechanism involves the deprotonation of TosMIC, followed by addition to an aldehyde and subsequent cyclization and elimination. wikipedia.orgorganic-chemistry.org
A plausible synthetic route would involve the reaction of benzoin with hexanoyl chloride to form the necessary α-acyloxy ketone precursor. This intermediate could then be converted to the corresponding 2-acylamino-ketone, which upon treatment with a dehydrating agent, would yield the target oxazole.
Modern Catalytic Methods for Oxazole Ring Formationrsc.orgnih.gov
The advent of modern catalytic systems has revolutionized the synthesis of complex heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. rsc.orgnih.gov
Palladium-Catalyzed C-C and C-N Bond Formations for Diarylated Systemsrsc.orgnih.govlookchem.comacs.org
Palladium catalysis has emerged as a powerful tool for the construction of highly substituted oxazoles. rsc.orgnih.govlookchem.comacs.org These methods often involve the direct C-H activation and functionalization of aromatic systems, allowing for the efficient formation of diarylated oxazoles. rsc.org
One notable strategy involves the palladium-catalyzed C-H addition of heteroarenes to O-acyl cyanohydrins, followed by a cyclization sequence. nih.govlookchem.comacs.org This approach allows for the flexible and diverse synthesis of trisubstituted oxazoles from readily available starting materials under redox-neutral conditions. nih.govlookchem.com For the synthesis of 2-pentyl-4,5-diphenyl-oxazole, this would involve the reaction of a suitable pentyl-substituted nitrile precursor with a diarylated component under palladium catalysis.
| Catalyst | Reactants | Key Transformation |
| Palladium complexes | Arene, Aliphatic nitrile | C-H activation and cascade annulation |
Copper-Mediated Cyclizations and Direct Arylationsnih.govnih.gov
Copper-catalyzed reactions have also proven to be highly effective for the synthesis of polysubstituted oxazoles. nih.govnih.gov These methods often proceed via tandem oxidative cyclization pathways, providing an attractive alternative for constructing the oxazole core. nih.gov
A significant advantage of copper-mediated synthesis is the ability to use readily available starting materials under mild conditions. nih.gov For instance, the copper-catalyzed aerobic oxidative dehydrogenative annulation of aldehydes and amines offers a direct route to oxazoles. nih.gov The synthesis of 2-pentyl-4,5-diphenyl-oxazole via this approach could conceptually involve the reaction of a pentyl-substituted aldehyde with an amino ketone derivative in the presence of a copper catalyst and an oxidant.
| Catalyst | Reactants | Reaction Type |
| Copper salts | Aldehydes, Amines | Aerobic oxidative dehydrogenative annulation |
Metal-Free and Organocatalytic Routes
The move away from transition-metal catalysts, which can be toxic and expensive, has spurred the development of metal-free and organocatalytic methods for oxazole synthesis. researchgate.net These approaches offer a more sustainable and cost-effective alternative.
One notable metal-free strategy involves the domino cyclization of readily available starting materials. For instance, a protocol for synthesizing 2,4,5-trisubstituted oxazoles utilizes methyl azaarenes, benzoins, and ammonium (B1175870) acetate (B1210297) in the presence of iodine and molecular sieves. researchgate.netresearchgate.net This method avoids the use of any metal catalysts and proceeds through an oxidative [3+1+1] convergent domino cyclization, showcasing wide substrate scope and tolerance for various functional groups under mild conditions. researchgate.net
Organocatalysis, using small organic molecules to catalyze reactions, has also emerged as a powerful tool. For example, the synthesis of oxazole derivatives can be achieved using deep eutectic solvents (DESs) that can also act as organocatalysts. researchgate.net A plausible mechanism involves the activation of reactants through hydrogen bonding with the components of the DES, such as urea-choline chloride. researchgate.net
Green Chemistry Approaches to Sustainable Oxazole Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of 2-pentyl-4,5-diphenyl-oxazole and its analogs, several green approaches have been explored. researchgate.netresearchgate.net
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave irradiation and ultrasound have been recognized as efficient energy sources for promoting organic reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. researchgate.netnih.gov
Microwave-assisted synthesis has been successfully employed for various oxazole derivatives. ijpsonline.com For example, the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, structurally related to oxazoles, was achieved in minutes with enhanced yields under microwave irradiation. researchgate.net Similarly, 2-amino-4-(p-substituted phenyl)-oxazole derivatives have been synthesized by irradiating a mixture of p-substituted 2-bromoacetophenone (B140003) and urea (B33335) in DMF. ijpsonline.com These methods highlight the potential of microwave energy to accelerate the synthesis of the target compound. researchgate.netnih.gov
Ultrasound has also proven to be an effective tool in green synthesis. nih.gov For instance, the synthesis of amino-oxazole derivatives using a deep eutectic solvent was significantly accelerated by ultrasound, achieving a 90% yield in just 8 minutes compared to 69% yield in 3.5 hours with conventional heating. researchgate.net This demonstrates the synergistic effect of combining ultrasound with green solvents.
Ionic Liquid and Deep Eutectic Solvent Mediated Reactions
Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netmdpi.com
DESs, which are mixtures of salts and complexing agents, have been effectively used as both solvents and organocatalysts in the synthesis of oxazole precursors. researchgate.netmdpi.com For example, a urea-choline chloride based DES has been shown to be an effective dual solvent/organocatalyst for multicomponent domino reactions, leading to the formation of multisubstituted cyclohexa-1,3-dienamines in good to excellent yields under mild conditions. researchgate.net The DES can often be recycled multiple times without a significant loss in activity, further enhancing the sustainability of the process. mdpi.com
Continuous Flow Synthesis Techniques
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. durham.ac.uknih.gov This technology is well-suited for the synthesis of heterocyclic compounds like oxazoles.
A fully automated multipurpose mesofluidic flow reactor has been developed for the rapid on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.uknih.gov This system allows for the efficient screening of reaction parameters and incorporates on-chip mixing and columns of solid-supported reagents to expedite the synthesis. durham.ac.uk For example, the reaction of ethyl isocyanoacetate and 3-nitrobenzoyl chloride in a continuous flow system, followed by passing through a cartridge of a solid-supported base, yielded the corresponding 4,5-disubstituted oxazole as the sole product in a short time. durham.ac.uk To achieve high yields for certain substrates, heating the reaction mixture as it passes through the reagent column can be beneficial. durham.ac.uk
Chemical Reactivity and Functionalization of 2 Pentyl 4,5 Diphenyl Oxazole
Electrophilic Aromatic Substitution on the Phenyl Moieties
The phenyl groups attached at the C4 and C5 positions of the oxazole (B20620) ring are susceptible to electrophilic aromatic substitution. However, the oxazole ring itself is generally considered electron-deficient, which can influence the reactivity of the appended phenyl rings. Electrophilic substitution on the oxazole ring is challenging unless an electron-releasing substituent is present. pharmaguideline.com The most reactive positions on the oxazole ring for electrophilic attack are C4 > C5 > C2. pharmaguideline.com
When considering the phenyl moieties of 2-pentyl-4,5-diphenyl-oxazole, standard electrophilic aromatic substitution reactions such as nitration and halogenation can be expected to occur. The directing influence of the oxazole ring on the incoming electrophile would likely favor substitution at the ortho and para positions of the phenyl rings. However, the presence of electron-releasing groups on the oxazole ring can facilitate electrophilic attack on the ring itself. pharmaguideline.com For instance, nitration of 2-phenyloxazole (B1349099) with nitric acid and sulfuric acid yields 5-nitrooxazole-2-phenyl. cutm.ac.in
| Reaction | Reagents | Product | Reference |
| Nitration | HNO₃/H₂SO₄ | 2-Pentyl-4,5-di(nitrophenyl)-oxazole | cutm.ac.in |
| Halogenation | Br₂, Cl₂, NBS | 2-Pentyl-4,5-di(halophenyl)-oxazole | clockss.org |
Nucleophilic Reactivity at the Oxazole Ring and Pentyl Side Chain
Generally, oxazole does not readily undergo nucleophilic substitution reactions. pharmaguideline.com However, the presence of electron-withdrawing substituents at the C4 position can facilitate nucleophilic attack at the electron-deficient C2-position. pharmaguideline.com For 2-pentyl-4,5-diphenyl-oxazole, direct nucleophilic attack on the oxazole ring is unlikely. More commonly, nucleophilic attacks on the oxazole ring lead to ring cleavage rather than substitution. pharmaguideline.com For example, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide. pharmaguideline.com
The pentyl side chain at the C2 position offers a site for nucleophilic substitution, particularly at the α-carbon if a suitable leaving group is introduced. For instance, 2-(halomethyl)-4,5-diphenyloxazoles are effective scaffolds for synthetic elaboration at the 2-position through substitution reactions with various nucleophiles. nih.gov
Metallation of the oxazole ring can occur, with lithium reagents typically attacking the most electron-deficient C2-atom. pharmaguideline.com However, these 2-lithio-oxazoles can be unstable and decompose to open-chain isocyanides. pharmaguideline.com
Oxidation and Reduction Pathways of the Oxazole Core
The oxazole ring can be opened by oxidizing agents such as cold potassium permanganate, chromic acid, and ozone. pharmaguideline.com Hydrogen peroxide, however, generally does not affect the oxazole ring. pharmaguideline.com Substituted oxazoles can form N-oxides. pharmaguideline.com One study reported the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) to yield the corresponding imide and benzoic acid. cutm.ac.inwikipedia.org The reaction of oxazoles with singlet oxygen is also a significant oxidation pathway, leading to the formation of isoimides and nitriles under mild conditions. cdu.edu.auacs.org This photo-oxidation proceeds via a [4+2]-cycloaddition of singlet oxygen to the oxazole ring. cdu.edu.au
Reduction of the oxazole ring often results in cleavage, leading to open-chain products. pharmaguideline.com
| Reaction | Reagent(s) | Product(s) | Reference |
| Oxidation | Cold KMnO₄, CrO₃, O₃ | Ring-opened products | pharmaguideline.com |
| Oxidation | Ceric Ammonium Nitrate (CAN) | Imide, Benzoic Acid | cutm.ac.inwikipedia.org |
| Photo-oxidation | Singlet Oxygen (¹O₂) | Isoimides, Nitriles | cdu.edu.auacs.org |
| Reduction | Various reducing agents | Ring-cleaved products | pharmaguideline.com |
Ring-Opening Reactions and Rearrangements of Oxazole Derivatives
The oxazole ring is susceptible to ring-opening reactions under various conditions. As mentioned, nucleophilic attack can lead to ring cleavage. pharmaguideline.com Deprotonation at the C2 position, often with a strong base, can also be accompanied by ring opening to produce an isonitrile. cutm.ac.in
A notable rearrangement of oxazole derivatives is the Cornforth rearrangement, which is a thermal rearrangement of 4-acyloxazoles where the acyl residue and the C5 substituent exchange positions. cutm.ac.inwikipedia.org Another example is the photoinduced skeletal rearrangement of diarylethenes containing oxazole and phenyl rings, which can lead to the formation of polyaromatic systems through a series of photocyclization and hydrogen shifts. nih.gov Additionally, a base-catalyzed isoxazole-oxazole ring transformation has been reported, proceeding through a Beckmann rearrangement. rsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the further derivatization of oxazoles. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are commonly employed. acs.orgresearchgate.net For instance, 5-iodo- and 5-tri-n-butylstannyl oxazoles can be used in cross-coupling reactions to introduce various substituents at the C5 position. researchgate.net Similarly, Negishi coupling of secondary alkylzinc halides with aryl bromides can be achieved using a palladium catalyst. researchgate.net Nickel-catalyzed cross-coupling of unactivated neopentyl iodides with Grignard reagents has also been reported. acs.org
These reactions typically involve an oxidative addition of the organometallic reagent to the metal catalyst, followed by transmetalation and reductive elimination to yield the cross-coupled product and regenerate the catalyst. youtube.com The choice of ligands on the transition metal catalyst can significantly influence the reaction rates. researchgate.net
| Coupling Reaction | Catalyst | Reactants | Product | Reference |
| Suzuki Coupling | Pd catalyst | Arylboronic acid, Halogenated oxazole | Aryl-substituted oxazole | acs.org |
| Stille Coupling | Pd catalyst | Organostannane, Halogenated oxazole | Organo-substituted oxazole | researchgate.net |
| Negishi Coupling | Pd or Ni catalyst | Organozinc reagent, Halogenated oxazole | Organo-substituted oxazole | acs.orgresearchgate.net |
| Sonogashira Coupling | Pd/Cu catalyst | Terminal alkyne, Halogenated oxazole | Alkynyl-substituted oxazole | researchgate.net |
Advanced Spectroscopic and Mechanistic Elucidation of 2 Pentyl 4,5 Diphenyl Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
For instance, in similar diphenyl-substituted heterocyclic systems, ¹H NMR spectra typically show multiplets for the aromatic protons of the phenyl rings. researchgate.netmdpi.com The protons of the pentyl group at the 2-position would exhibit characteristic chemical shifts and coupling patterns corresponding to the alkyl chain. Conformational analysis of related 1,5-diaryl-3-oxo-1,4-pentadiene derivatives using Nuclear Overhauser Effect Spectroscopy (NOESY) has revealed the presence of multiple conformers in solution. mdpi.com It is plausible that the pentyl group and the phenyl rings in 2-pentyl-4,5-diphenyl-oxazole also adopt various conformations due to rotation around single bonds, which could be investigated using dynamic NMR techniques. researchgate.net The study of 2-(aryl)-4,5-diphenyl-1H-imidazoles has demonstrated that concentration-dependent NMR studies can reveal information about intermolecular interactions and proton transfer phenomena. researchgate.netresearchgate.net
Expected ¹H NMR Data for 2-Pentyl-4,5-diphenyl-oxazole: (Based on analogous compounds)
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Phenyl-H | 7.2 - 8.2 | Multiplet |
| Pentyl-CH₂ (α to oxazole) | ~2.8 | Triplet |
| Pentyl-CH₂ (β, γ, δ) | 1.3 - 1.8 | Multiplets |
| Pentyl-CH₃ (terminal) | ~0.9 | Triplet |
Expected ¹³C NMR Data for 2-Pentyl-4,5-diphenyl-oxazole: (Based on analogous compounds)
| Carbon | Expected Chemical Shift (ppm) |
| C2 (oxazole) | 160 - 165 |
| C4, C5 (oxazole) | 135 - 150 |
| Phenyl-C | 125 - 140 |
| Pentyl-C (α to oxazole) | 25 - 35 |
| Pentyl-C (β, γ, δ) | 20 - 30 |
| Pentyl-C (terminal) | ~14 |
Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Interactions
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopies are essential for probing the vibrational modes of 2-pentyl-4,5-diphenyl-oxazole, providing a detailed fingerprint of its molecular structure. Studies on related diphenyl-oxazole and benzoxazole (B165842) derivatives have shown characteristic vibrational bands. esisresearch.orgnih.govnih.gov
Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed to assign the observed vibrational frequencies to specific normal modes of the molecule. nih.govajchem-a.com For 4,5-diphenyl-2-propionic acid oxazole (B20620) (oxaprozin), a structurally similar compound, FT-IR and FT-Raman spectra have been compared with theoretical frequencies, showing good agreement. nih.gov
Key Vibrational Modes for 2-Pentyl-4,5-diphenyl-oxazole: (Based on analogous compounds)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| C-H stretching (Aromatic) | 3050 - 3100 | FT-IR, FT-Raman |
| C-H stretching (Aliphatic) | 2850 - 3000 | FT-IR, FT-Raman |
| C=N stretching (Oxazole ring) | 1600 - 1650 | FT-IR, FT-Raman |
| C=C stretching (Aromatic rings) | 1450 - 1600 | FT-IR, FT-Raman |
| C-O-C stretching (Oxazole ring) | 1050 - 1250 | FT-IR |
The NIST Chemistry WebBook provides an IR spectrum for 2,5-diphenyloxazole (B146863), which serves as a foundational reference. nist.gov The presence of the pentyl group in the target molecule would introduce additional C-H stretching and bending vibrations in the aliphatic region.
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible absorption and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of 2-pentyl-4,5-diphenyl-oxazole. Diaryloxazoles are well-known for their fluorescence properties and are often used as scintillators. clockss.org The parent compound, 2,5-diphenyloxazole (PPO), exhibits an absorption maximum (λmax) at approximately 303 nm and an emission peak around 385 nm. sigmaaldrich.comwikipedia.org
The electronic properties are governed by the π-conjugated system of the diphenyl-oxazole core. The pentyl group, being an alkyl substituent, is expected to have a minor effect on the position of the absorption and emission maxima, primarily acting as a solubilizing group. Studies on other substituted oxadiazoles (B1248032) and oxazoles have shown that the nature and position of substituents on the phenyl rings can significantly influence the photophysical properties. nih.gov Computational studies using time-dependent density functional theory (TD-DFT) can provide insights into the nature of the electronic transitions (e.g., HOMO-LUMO transitions) and predict the absorption spectra. ajchem-a.comnih.gov
Photophysical Properties of 2,5-Diphenyloxazole (PPO) - A Reference:
| Property | Value | Reference |
| Absorption Maximum (λmax) | 303 nm | sigmaaldrich.com |
| Emission Maximum | ~385 nm | wikipedia.org |
| Molar Absorptivity | Not available | nist.gov |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice. While a crystal structure for 2-pentyl-4,5-diphenyl-oxazole is not found in the provided results, data for the closely related 2,5-diphenyloxazole is available through the Crystallography Open Database (COD). nih.gov
The crystal structure of 2,5-diphenyloxazole would reveal the planarity of the oxazole ring and the dihedral angles of the phenyl rings relative to the central heterocyclic core. In the solid state, molecules often pack in a way that maximizes intermolecular forces, such as π-π stacking between the phenyl rings. The introduction of the flexible pentyl group could influence the crystal packing, potentially leading to different polymorphic forms. Theoretical studies on related compounds, like oxaprozin, have also utilized X-ray crystallography data to validate computational models. nih.gov
Mass Spectrometry for Reaction Pathway Elucidation and Complex Mixture Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and fragmentation pattern of 2-pentyl-4,5-diphenyl-oxazole. The electron ionization (EI) mass spectrum of the related 2-methyl-4,5-diphenyloxazole (B84692) shows a specific fragmentation pattern that can be used as a reference. nist.gov For 2,5-diphenyloxazole, the molecular ion peak is observed at m/z 221. chemicalbook.com
The fragmentation of diaryloxazoles under electron impact often involves characteristic cleavages of the oxazole ring and losses of substituents. clockss.org For 2-pentyl-4,5-diphenyl-oxazole, one would expect to observe a molecular ion peak corresponding to its molecular weight, followed by fragmentation peaks resulting from the loss of the pentyl chain or parts of it, as well as cleavage of the phenyl groups and the oxazole ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments, which is invaluable for confirming the structure and elucidating fragmentation pathways. beilstein-journals.org Mass spectrometry is also instrumental in monitoring reaction progress and identifying byproducts in the synthesis of such compounds. beilstein-journals.org
Predicted Mass Spectrometry Data for 2-Pentyl-4,5-diphenyl-oxazole:
| Ion | Predicted m/z | Description |
| [M]⁺ | 291 | Molecular Ion |
| [M-C₄H₉]⁺ | 234 | Loss of a butyl radical |
| [M-C₅H₁₁]⁺ | 220 | Loss of the pentyl radical |
| [C₆H₅CO]⁺ | 105 | Benzoyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Theoretical and Computational Chemistry Studies on 2 Pentyl 4,5 Diphenyl Oxazole
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and to a lesser extent, Hartree-Fock (HF) methods, have been instrumental in elucidating the electronic structure and energetics of oxazole (B20620) derivatives. For 2-pentyl-4,5-diphenyl-oxazole, these calculations typically involve optimizing the molecular geometry to find the lowest energy conformation.
DFT calculations, using functionals like B3LYP with a basis set such as 6-31G*, are commonly used to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides insight into the molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability.
Table 1: Calculated Electronic Properties of 2-Pentyl-4,5-diphenyl-oxazole
| Parameter | Value (a.u.) | Method/Basis Set |
| HOMO Energy | -0.225 | B3LYP/6-31G |
| LUMO Energy | -0.015 | B3LYP/6-31G |
| HOMO-LUMO Gap | 0.210 | B3LYP/6-31G |
| Dipole Moment | 1.5 D | B3LYP/6-31G |
Note: The values presented are hypothetical and for illustrative purposes, as specific computational studies on 2-pentyl-4,5-diphenyl-oxazole are not widely published. The chosen method and basis set are standard for such calculations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment.
For 2-pentyl-4,5-diphenyl-oxazole, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. The calculated shifts are often correlated with experimental values, and any discrepancies can provide further insight into conformational dynamics or solvent effects not captured by the gas-phase calculations.
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the C=N and C-O bonds within the oxazole ring, as well as the vibrations of the phenyl and pentyl groups, can be predicted.
Table 2: Predicted vs. Experimental Spectroscopic Data for 2-Pentyl-4,5-diphenyl-oxazole
| Spectral Data | Predicted Value | Experimental Value |
| ¹³C NMR (C=N) | ~155 ppm | ~158 ppm |
| ¹H NMR (pentyl CH₂) | ~2.7 ppm | ~2.8 ppm |
| IR Freq. (C=N stretch) | ~1620 cm⁻¹ | ~1615 cm⁻¹ |
Note: Predicted values are illustrative and based on typical accuracies of DFT calculations. Experimental values are hypothetical.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
While quantum chemical calculations are powerful for single molecules, Molecular Dynamics (MD) simulations offer a way to study the behavior of a molecule in a condensed phase, such as in a solvent or interacting with other molecules.
MD simulations of 2-pentyl-4,5-diphenyl-oxazole would involve placing the molecule in a simulation box filled with a chosen solvent, like water or an organic solvent. By solving Newton's equations of motion for all atoms in the system over time, MD can predict how the molecule behaves in solution.
These simulations can reveal important information about intermolecular interactions, such as hydrogen bonding (if applicable) and van der Waals forces between the solute and solvent. The orientation and aggregation behavior of 2-pentyl-4,5-diphenyl-oxazole molecules can also be studied, which is particularly relevant for understanding its properties in materials science applications. The radial distribution function can be calculated to understand the solvent structure around the molecule.
Reactivity Predictions and Transition State Analysis
Computational chemistry can be used to predict the reactivity of 2-pentyl-4,5-diphenyl-oxazole and to study the mechanisms of reactions it might undergo. The calculated electronic properties, such as the HOMO and LUMO energies and the distribution of electrostatic potential, can indicate the most likely sites for electrophilic or nucleophilic attack.
For a potential reaction, the reaction pathway can be mapped out by locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy barrier, or activation energy, can be calculated as the difference in energy between the reactants and the transition state. This provides a quantitative measure of how fast the reaction is likely to proceed. For example, the mechanism of hydrolysis of the oxazole ring or electrophilic substitution on the phenyl rings could be investigated using these methods.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. In the context of 2-pentyl-4,5-diphenyl-oxazole, a QSPR model could be developed to predict a specific property, such as its solubility, boiling point, or a biological activity, without the need for experimental measurement.
To build a QSPR model, a dataset of molecules with known properties is required. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These descriptors can encode information about the molecule's topology, geometry, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the molecular descriptors and the property of interest.
For 2-pentyl-4,5-diphenyl-oxazole, relevant descriptors might include its molecular weight, logP (a measure of lipophilicity), and quantum chemically calculated parameters like the HOMO-LUMO gap. While a specific QSPR model for this single compound is not feasible to develop in isolation, it could be included in a larger dataset of oxazole derivatives to build a predictive model for this class of compounds.
Applications in Materials Science and Photophysics
Development of Organic Light-Emitting Diode (OLED) Components utilizing Oxazole (B20620) Derivatives
Oxazole derivatives are extensively investigated for their use in organic light-emitting diodes (OLEDs) due to their excellent charge-transporting and emissive properties. acs.org Compounds like 2,5-diaryl-1,3,4-oxadiazoles are well-regarded for their electron-transporting capabilities. acs.org The oxazole core itself can be a part of complex molecular designs aimed at producing efficient light-emitting materials. nih.gov
For instance, new deep blue emitters for OLEDs have been developed by incorporating a 4,5-diphenyl-2-phenyloxazole derivative into a dual-core structure with anthracene (B1667546) and pyrene. nih.gov These materials, namely 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO) and 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP), have shown high photoluminescence quantum yields of 82% and 88%, respectively. nih.gov When integrated into non-doped OLED devices, TPO-AP demonstrated a current efficiency of 5.49 cd/A and an external quantum efficiency of 4.26%. nih.gov The incorporation of the oxazole moiety helps in maintaining charge balance, which is crucial for high-efficiency devices. nih.gov
The general class of 2,5-diaryl-1,3,4-oxadiazoles has been highlighted for their structural suitability as electron-transporters in OLEDs, with numerous small molecules and polymers based on this heterocycle being synthesized and characterized for their electroluminescent properties. acs.org Given that 2-pentyl-4,5-diphenyl-oxazole shares the core oxazole structure, it is plausible that it could be functionalized and incorporated into similar molecular frameworks for OLED applications.
Table 1: Performance of Oxazole-Based Deep Blue Emitters in OLEDs
| Material | Maximum Photoluminescence Wavelength (nm) | Photoluminescence Quantum Yield (%) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |
|---|---|---|---|---|
| AP-TPO | 433 | 82 | 4.33 | 3.73 |
| TPO-AP | 443 | 88 | 5.49 | 4.26 |
Data sourced from a study on dual-core deep blue emitters. nih.gov
Fluorescent Sensor Design and Mechanism of Action for Specific Analytes
The design of fluorescent sensors for the detection of specific analytes, particularly metal ions, is a significant area where oxazole derivatives have shown considerable promise. nih.govrsc.org The mechanism of action often involves a change in the fluorescence properties of the oxazole-containing molecule upon binding with the target analyte. This can manifest as fluorescence quenching or enhancement, or a shift in the emission wavelength. nih.gov
For example, fluorescent chemosensors based on 2,5-diphenyl researchgate.netnih.govrsc.orgoxadiazole incorporated into polyamine macrocycles have been developed for the detection of metal ions. nih.gov One such sensor, L2, acts as an "OFF-ON" sensor for Zn(II) ions under physiological conditions, exhibiting a specific fluorescent response due to the chelation-enhanced fluorescence (CHEF) effect. nih.gov The presence of Cu(II) ions, however, completely quenches the fluorescence. nih.gov The selectivity and sensitivity of these sensors are influenced by the size of the macrocyclic cavity and the number of amine functional groups. nih.gov
In another study, two chemosensors derived from 5-(thiophene-2-yl)oxazole were designed to detect Ga(III) ions. rsc.org These sensors, L1 and L2 , demonstrated a highly sensitive and selective "turn-on" fluorescence response to Ga(III) in a mixed solvent system. The limits of detection for Ga(III) were found to be extremely low, at 6.23 x 10⁻⁸ M for L1 and 1.15 x 10⁻⁸ M for L2. rsc.org The sensing mechanism is based on a 1:2 complexation ratio of the sensor to the Ga(III) ion. rsc.org
The 4,5-diphenyl-oxazole scaffold within 2-pentyl-4,5-diphenyl-oxazole could be similarly functionalized with chelating groups to create novel fluorescent sensors for a variety of metal ions or other analytes.
Scintillating Material Development and Energy Transfer Mechanisms
Organic scintillators are materials that emit light upon exposure to ionizing radiation, and oxazole derivatives are a cornerstone in this field. wikipedia.orgresearchgate.net 2,5-Diphenyloxazole (B146863) (PPO) is a well-known organic scintillator used as a primary wavelength shifter, converting high-energy radiation into UV light, which is then often shifted to the visible spectrum by a secondary fluor. wikipedia.orgresearchgate.net
The scintillation process in these materials involves the absorption of energy from ionizing radiation by the solvent (in liquid scintillators) or the polymer matrix (in plastic scintillators), followed by a non-radiative energy transfer to the scintillator molecule (the fluor). The excited fluor then de-excites by emitting photons. The efficiency of this energy transfer is crucial for a high light yield.
Recent developments in plastic scintillators have focused on incorporating fluorescent monomers directly into the polymer backbone to overcome issues like dopant aggregation and leaching that occur at high concentrations of traditional fluors like PPO. Methacrylate-functionalized derivatives of PPO have been synthesized and copolymerized with vinyltoluene to create plastic scintillators with improved mechanical and thermal stability while maintaining good pulse shape discrimination (PSD) capabilities for distinguishing between different types of radiation.
Given that 2-pentyl-4,5-diphenyl-oxazole is a structural analog of PPO, it is expected to possess scintillating properties. The introduction of the pentyl group could influence its solubility in polymer matrices and its photophysical properties, potentially offering advantages in the development of novel scintillating materials. Studies on 2-(2-fluorenyl)-5-aryl-substituted oxazoles have also shown excellent scintillation characteristics, highlighting the versatility of the oxazole core in this application.
Organic Semiconductor and Optoelectronic Device Integration
The electronic properties of oxazole derivatives make them suitable candidates for use as organic semiconductors. Theoretical studies using density functional theory (DFT) have been employed to predict the charge transport characteristics of novel n-type organic semiconductors containing oxazole frameworks. rsc.org These studies indicate that the introduction of oxazole units can lower the HOMO and LUMO energy levels of the molecules. rsc.org The reorganization energies for electrons in some designed oxazole-containing compounds are computed to be in the range of 0.21–0.37 eV, which is comparable to well-known n-type semiconductors. rsc.org
The integration of such materials into optoelectronic devices extends beyond OLEDs to other areas such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The tunability of the electronic properties of oxazole derivatives through chemical modification allows for the design of materials with specific energy levels and charge transport characteristics tailored for these applications.
While direct data on the semiconductor properties of 2-pentyl-4,5-diphenyl-oxazole is not available, the general findings for other oxazole-based materials suggest its potential in this area. The diphenyl substitution provides a degree of π-conjugation, and the pentyl group could influence the material's morphology and processability, which are critical factors for device performance.
Role in Polymer Chemistry and Functional Materials (e.g., Polyoxazolines)
While 2-pentyl-4,5-diphenyl-oxazole itself is a small molecule, the oxazole moiety is a precursor to a class of polymers known as poly(2-oxazoline)s (POx), which are synthesized via the cationic ring-opening polymerization of 2-oxazoline monomers. It is important to note that polyoxazolines are structurally distinct from polymers containing the aromatic oxazole ring in their side chains. Polyoxazolines have a polyamide structure.
However, polymers incorporating the aromatic 2,5-diphenyloxazole chromophore have been synthesized. For example, acrylate (B77674) monomers with various substituents have been copolymerized with methyl methacrylate (B99206) to create polymers with the scintillant moiety in the side chain. These polymers exhibit high thermal stability and the characteristic fluorescence of the 2,5-diphenyloxazole chromophore, making them suitable for applications as scintillating materials.
In a similar vein, poly(aryl ether)s containing the 4-chloro-2,5-diphenyloxazole unit in the main chain have been constructed through condensation polymerization. These polymers also showed excellent thermal stability and the distinct fluorescence of the diphenyloxazole chromophore.
Therefore, 2-pentyl-4,5-diphenyl-oxazole could potentially be functionalized to create monomers for polymerization, leading to new functional polymers with tailored optical and physical properties for various material science applications.
Catalytic and Ligand Applications of 2 Pentyl 4,5 Diphenyl Oxazole Scaffolds
Design of Chiral Oxazole (B20620)/Oxazoline-Based Ligands for Asymmetric Catalysis
The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. acs.orgrsc.org Chiral oxazoline-containing ligands are among the most successful and widely used classes due to their modular nature, accessibility from readily available chiral amino alcohols, and their effectiveness in a broad range of metal-catalyzed reactions. bldpharm.comnih.gov
The 2-pentyl-4,5-diphenyl-oxazole scaffold could theoretically be elaborated into a chiral ligand. A common strategy for creating such ligands involves introducing a chiral element and a second donor atom to form a bidentate chelate with a metal center. While the oxazole ring itself in the title compound is achiral, it could serve as a foundational component of a larger chiral ligand architecture. For instance, functionalization at the pentyl group or one of the phenyl rings could allow for the attachment of a chiral auxiliary or another coordinating group.
A plausible synthetic route to create a handle for such functionalization could be analogous to the reactions of 2-(halomethyl)-4,5-diaryloxazoles. ucsb.edu These compounds are effective scaffolds for synthetic elaboration at the 2-position. ucsb.edu If the pentyl group at the 2-position of the title compound were replaced with a functionalized alkyl chain (e.g., a hydroxymethyl or halomethyl group), it would open pathways to a variety of chiral ligands. For example, a 2-(hydroxymethyl)-4,5-diphenyloxazole could be converted to a 2-formyl derivative, which can then be reacted with chiral diamines to form Schiff base ligands. ucsb.edu
The resulting ligands could be of the Pyridine-Oxazoline (PyOx) or Phosphino-Oxazoline (PHOX) type, which have proven to be highly effective in asymmetric catalysis. rsc.orgacs.org In these ligand designs, the nitrogen atom of the oxazole ring acts as one of the coordinating atoms, and the stereocenter, typically adjacent to the nitrogen on the oxazoline (B21484) ring, directly influences the stereochemical outcome of the catalyzed reaction. bldpharm.com
Roles as Organocatalysts in Organic Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. youtube.com Oxazoline derivatives have been explored as organocatalysts, leveraging the Lewis basicity of the nitrogen atom or the potential for the entire scaffold to participate in non-covalent interactions. researchgate.net
The 2-pentyl-4,5-diphenyl-oxazole scaffold possesses features that could be relevant for organocatalysis. The nitrogen atom can act as a Lewis base to activate substrates. Furthermore, the phenyl groups can engage in π-stacking interactions with substrates or other components of the reaction, influencing the transition state geometry and potentially inducing stereoselectivity if a chiral element is present.
While there are no specific reports of 2-pentyl-4,5-diphenyl-oxazole as an organocatalyst, related heterocyclic structures have been employed in various transformations. For example, chiral oxazolines have been used to catalyze aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The general principle involves the formation of a transient covalent or non-covalent adduct between the catalyst and a substrate, which then reacts with a second substrate with high stereocontrol.
Chelation Properties and Metal Complex Formation in Catalytic Cycles
The nitrogen atom in the oxazole ring of 2-pentyl-4,5-diphenyl-oxazole makes it a potential ligand for transition metals. Chelation, the formation of two or more coordinate bonds between a ligand and a single central metal atom, is a crucial aspect of many catalytic cycles. Bidentate and polydentate ligands containing oxazole or oxazoline moieties are well-established in coordination chemistry and catalysis. acs.orgrsc.org
For 2-pentyl-4,5-diphenyl-oxazole to act as an effective chelating ligand, it would typically need to be modified to incorporate a second coordinating atom. As discussed in section 7.1, functionalization of the substituents could introduce a phosphine, another nitrogen heterocycle, or an alkoxy group, creating a bidentate (N,P or N,N) or (N,O) ligand. Such ligands can form stable complexes with a variety of metals, including palladium, copper, iridium, and iron. acs.orgrsc.org
The formation of a stable metal complex is the first step in many catalytic cycles. The geometry and electronic properties of this complex, which are dictated by the ligand, are critical in determining the catalyst's activity and selectivity. The steric bulk of the diphenyl groups and the electronic nature of the oxazole ring in the title compound would play a significant role in defining the coordination sphere around the metal center.
To illustrate the catalytic performance of related oxazoline-based ligands, the following table presents data from the asymmetric hydrogenation of unfunctionalized methylstilbene derivatives using a PHOX ligand.
| Substrate | Ligand Type | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Methylstilbene | PHOX | 98 | 90 | researchgate.net |
Influence of Substituents (Pentyl, Diphenyl) on Catalytic Performance and Selectivity
The substituents on a ligand framework have a profound impact on the catalytic performance and selectivity of the resulting metal complex. These effects can be broadly categorized as electronic and steric.
The following table shows the effect of substituents on the enantioselectivity of a palladium-catalyzed asymmetric allylation. While not involving the exact title compound, it demonstrates the principle of how substituent changes on a ligand can fine-tune catalytic outcomes.
| Ligand | Substituents on Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| PHOX derivative 1 | ortho-methoxy on aryl ring | - | Slightly decreased | researchgate.net |
| PHOX derivative 2 | Unsubstituted aryl ring | - | Higher | researchgate.net |
Molecular Mechanisms of Bioactivity and Structure Activity Relationship Sar Studies
Receptor Binding and Ligand-Target Interaction Analysis
Derivatives of 4,5-diphenyloxazole (B1616740) have been synthesized and evaluated for their ability to act as prostacyclin mimetics, indicating interaction with the prostacyclin (IP) receptor. nih.gov For example, 4,5-diphenyl-2-oxazolenonanoic acid was found to inhibit ADP-induced aggregation of human platelets. nih.gov This inhibitory action is consistent with its function as a prostacyclin mimetic, which was further supported by its ability to displace [3H]iloprost, a known prostacyclin analog, from its binding sites on human platelet membranes in a concentration-dependent manner. nih.gov
The binding of these diphenyloxazole derivatives to the IP receptor suggests that the 4,5-diphenyl-oxazole moiety serves as a key pharmacophore that can be modified to enhance binding affinity and selectivity. The interaction with the receptor is likely governed by a combination of hydrophobic, van der Waals, and potentially hydrogen bonding interactions between the ligand and the amino acid residues within the receptor's binding pocket.
Structure-Activity Relationship (SAR) Investigations for Specific Biological Targets
Structure-activity relationship (SAR) studies on 4,5-diphenyloxazole derivatives have provided valuable insights into the structural requirements for their biological activities.
For instance, in the context of prostacyclin mimetics, modifications to the side chain at the 2-position of the oxazole (B20620) ring have a significant impact on platelet aggregation inhibitory activity. nih.gov The introduction of a phenoxy ring into the side chain of 4,5-diphenyl-2-oxazolenonanoic acid and systematic variation of the substitution pattern and tether length led to the identification of more potent inhibitors. nih.gov A centrally located phenoxy ring in the side chain was found to be optimal. nih.gov Specifically, a meta-substituted cis-(ethenylphenoxy)acetic acid derivative was identified as the most potent inhibitor of platelet aggregation in the series. nih.gov The stereochemistry of the side chain is also crucial, as the trans-olefinic isomer was significantly less active. nih.gov These findings highlight the importance of the spatial arrangement of the side chain for effective interaction with the target receptor.
In another study focusing on inhibitors of tubulin polymerization, a series of 5-phenyloxazole-2-carboxylic acid derivatives were synthesized and evaluated. nih.gov While not 4,5-diphenyl substituted, these studies on related oxazoles provide relevant SAR insights. N,5-diphenyloxazole-2-carboxamides showed improved cytotoxicity compared to the parent compound. nih.gov The nature of the substituent on the nitrogen of the carboxamide group was found to influence the antiproliferative activity against various cancer cell lines. nih.gov
The following table summarizes key SAR findings for diphenyloxazole derivatives:
| Compound Series | Biological Target/Activity | Key SAR Findings | Reference |
| 4,5-Diphenyloxazole derivatives | Prostacyclin (IP) Receptor / Platelet Aggregation Inhibition | Introduction of a phenoxy ring in the side chain at the 2-position enhances potency. The position and stereochemistry of the side chain are critical for activity. | nih.gov |
| 5-Phenyloxazole-2-carboxylic acid derivatives | Tubulin Polymerization Inhibition / Cytotoxicity | N-phenyl substitution on the 2-carboxamide (B11827560) group improves activity. | nih.gov |
Molecular Docking and Dynamics Simulations in Biological Systems for Mechanistic Insights
For example, molecular docking studies of 5-phenyloxazole-2-carboxylic acid derivatives, which are inhibitors of tubulin polymerization, indicated that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov This binding is thought to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The docking poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Similarly, molecular dynamics (MD) simulations have been employed to assess the stability of ligand-protein complexes over time. nih.govnih.gov For instance, MD simulations of benzimidazole-thiadiazole hybrids with the enzyme 14-α demethylase (CYP51) from Candida species helped to confirm the stability of the docked conformations and provided insights into the dynamic nature of the interactions. nih.gov Such simulations can be instrumental in understanding the conformational changes that may occur upon ligand binding and in refining the design of more effective inhibitors.
These computational approaches could be applied to "Oxazole, 2-pentyl-4,5-diphenyl-" and its derivatives to explore their potential binding modes with various biological targets, such as the IP receptor or enzymes like HDAC6, and to rationalize the observed SAR data.
Rational Design Principles for Modulating Biological Activity through Structural Modification
The insights gained from SAR studies and molecular modeling provide a foundation for the rational design of new "Oxazole, 2-pentyl-4,5-diphenyl-" analogs with improved biological activity. Key principles for structural modification include:
Modification of the 2-substituent: The pentyl group at the 2-position offers a site for modification to enhance potency and selectivity. Based on the SAR of related prostacyclin mimetics, introducing aromatic or heteroaromatic rings and varying the linker length and rigidity could lead to improved receptor binding. nih.gov
Introduction of Functional Groups: The addition of specific functional groups to the phenyl rings or the pentyl side chain could introduce new interactions with the biological target. For example, incorporating hydrogen bond donors or acceptors could enhance binding affinity.
Isosteric Replacements: The oxazole core or the phenyl rings could be replaced with other bioisosteric groups to modulate the compound's electronic properties, lipophilicity, and metabolic stability.
Stereochemical Control: As seen with the prostacyclin mimetics, the stereochemistry of substituents can be critical for activity. nih.gov The synthesis of stereochemically pure isomers is therefore an important aspect of rational drug design.
By systematically applying these principles, it is possible to develop novel derivatives of "Oxazole, 2-pentyl-4,5-diphenyl-" with optimized biological profiles for specific therapeutic applications.
Future Research Directions and Emerging Paradigms for 2 Pentyl 4,5 Diphenyl Oxazole
Integration with Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and property prediction of novel compounds, and 2-Pentyl-4,5-diphenyl-oxazole is no exception. By employing computational methods, researchers can accelerate the discovery of new analogs with enhanced characteristics.
Predictive Modeling: AI algorithms can be trained on existing data for oxazole (B20620) derivatives to predict the physicochemical and biological properties of new, unsynthesized compounds. For instance, in silico analysis has been successfully used to predict the binding affinity of 2,4,5-trisubstituted oxazoles to biological targets like aquaporin-4. nih.gov This approach can be extended to 2-Pentyl-4,5-diphenyl-oxazole to forecast its potential as an inhibitor for various enzymes or receptors.
Generative Models: Advanced generative models can design novel molecular structures based on desired properties. By defining specific parameters for photophysical characteristics or bioactivity, these models can propose new analogs of 2-Pentyl-4,5-diphenyl-oxazole that are optimized for specific applications.
Data-Driven Discovery: The wealth of information from high-throughput screening and other experimental techniques can be leveraged by ML models to identify complex structure-activity relationships (SAR). This data-driven approach can guide the synthesis of more potent and selective compounds, as demonstrated by the antiproliferative activity studies of various oxazole derivatives. nih.gov
Sustainable and Eco-Friendly Manufacturing Processes for Scalable Production
The development of sustainable and eco-friendly manufacturing processes is crucial for the scalable production of 2-Pentyl-4,5-diphenyl-oxazole. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact and improve efficiency.
Green Solvents and Catalysts: Future research will likely focus on replacing hazardous organic solvents with greener alternatives such as ionic liquids or deep eutectic solvents. nih.gov The use of metal-free catalysts or biocatalysts could also significantly reduce the environmental footprint of the synthesis process.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. nih.govmdpi.com This technique has been successfully employed for the synthesis of various oxazole derivatives and holds great promise for the efficient production of 2-Pentyl-4,5-diphenyl-oxazole. nih.gov
One-Pot Reactions: The development of one-pot, multi-component reactions represents a highly efficient and atom-economical approach to the synthesis of complex molecules. nih.gov Designing a one-pot synthesis for 2-Pentyl-4,5-diphenyl-oxazole would streamline the manufacturing process and reduce waste.
Exploration of Novel Interdisciplinary Applications Beyond Current Scope
While oxazole derivatives are known for their diverse biological activities, there is significant potential for 2-Pentyl-4,5-diphenyl-oxazole in novel interdisciplinary applications. nih.gov
Materials Science: The unique photophysical properties of some oxazole derivatives, such as strong fluorescence and solvatochromism, make them attractive candidates for applications in materials science. researchgate.netnih.gov Future research could explore the use of 2-Pentyl-4,5-diphenyl-oxazole in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.govacs.org
Agrochemicals: Certain oxazole derivatives have shown promise as agrochemicals, exhibiting antifungal and nematicidal activities. mdpi.com Investigating the potential of 2-Pentyl-4,5-diphenyl-oxazole in crop protection could lead to the development of new and effective pesticides.
Biomedical Imaging: The fluorescent properties of this compound could be harnessed for biomedical imaging applications. By conjugating it to specific biomolecules, it could be used as a probe to visualize cellular processes or to track the distribution of drugs in vivo.
Advanced Characterization Techniques for In-Situ and Real-Time Studies
To gain a deeper understanding of the mechanisms of action and dynamic behavior of 2-Pentyl-4,5-diphenyl-oxazole, the application of advanced characterization techniques for in-situ and real-time studies is essential.
Time-Resolved Spectroscopy: Techniques such as time-resolved fluorescence and absorption spectroscopy can provide valuable insights into the excited-state dynamics of the molecule. This information is crucial for optimizing its photophysical properties for applications in OLEDs and as fluorescent probes.
In-Situ NMR and IR Spectroscopy: Monitoring chemical reactions in real-time using in-situ NMR and IR spectroscopy can help to elucidate reaction mechanisms and optimize reaction conditions for the synthesis of 2-Pentyl-4,5-diphenyl-oxazole and its analogs.
Single-Molecule Spectroscopy: At the ultimate level of sensitivity, single-molecule spectroscopy can reveal the heterogeneity in the behavior of individual molecules, providing a more detailed picture of their interactions with their environment.
Targeted Synthesis of Analogs with Tunable Photophysical and Bioactivity Profiles
The targeted synthesis of analogs of 2-Pentyl-4,5-diphenyl-oxazole with tunable properties is a key area for future research. By systematically modifying the chemical structure, it is possible to fine-tune its photophysical and biological characteristics for specific applications.
Structure-Property Relationship Studies: A systematic investigation of the structure-property relationships will be crucial. For example, modifying the substituents on the phenyl rings could significantly alter the emission wavelength and quantum yield of the molecule. researchgate.net Similarly, the introduction of different functional groups could enhance its bioactivity against specific targets. nih.gov
Click Chemistry: The use of "click chemistry" reactions can facilitate the rapid and efficient synthesis of a library of analogs. mdpi.com This approach would allow for the high-throughput screening of compounds with diverse functionalities.
Q & A
Q. What are the standard synthetic routes for preparing 2-pentyl-4,5-diphenyloxazole with enantiomeric control?
Methodological Answer: A common approach involves cyclocondensation of (S)-(+)-2-phenylglycinol with a pentyl-substituted aldehyde under reflux conditions in anhydrous ethanol, catalyzed by glacial acetic acid. This method prioritizes enantioselectivity by leveraging the chiral center of the starting amino alcohol. Post-reaction, the product is isolated via solvent evaporation and recrystallization to enhance purity. Characterization via -NMR and polarimetry confirms enantiomeric excess .
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize 2-pentyl-4,5-diphenyloxazole?
Methodological Answer:
- -NMR : Focus on the deshielded protons adjacent to the oxazole ring (e.g., aromatic protons at δ 7.2–7.8 ppm and pentyl chain protons at δ 0.8–1.6 ppm).
- IR : Key stretches include C=N (1630–1680 cm) and C-O (1200–1250 cm). Cross-validate with elemental analysis (C, H, N) and mass spectrometry (ESI-MS for molecular ion confirmation) .
Q. What safety protocols are critical when handling 2-pentyl-4,5-diphenyloxazole derivatives?
Methodological Answer:
- Use fume hoods for synthesis due to potential volatile byproducts.
- Reference GHS-compliant safety data sheets (SDS) for hazard-specific PPE (e.g., nitrile gloves, lab coats).
- Avoid strong oxidizers to prevent reactive byproducts .
Advanced Research Questions
Q. How can density functional theory (DFT) models predict the electronic properties of 2-pentyl-4,5-diphenyloxazole?
Methodological Answer: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potential surfaces. Validate against experimental UV-Vis spectra. Address discrepancies by incorporating exact-exchange terms to improve thermochemical accuracy .
Q. What strategies resolve contradictions between experimental and computational data for oxazole derivatives?
Methodological Answer:
- Step 1 : Re-examine solvent effects in DFT calculations (e.g., PCM models for solvation).
- Step 2 : Use high-resolution X-ray crystallography (SHELXL) to confirm molecular geometry, then compare with optimized DFT structures.
- Step 3 : Employ multi-reference methods (e.g., CASSCF) for systems with significant electron correlation .
Q. How can enantiomeric excess be optimized in asymmetric synthesis of 2-pentyl-4,5-diphenyloxazole?
Methodological Answer:
- Chiral Catalysts : Use Evans’ oxazaborolidine catalysts to enhance stereocontrol during cyclization.
- Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Kinetic Resolution : Monitor reaction progress via polarimetry to terminate at peak enantiomeric excess .
Q. What role does crystal packing play in the stability of 2-pentyl-4,5-diphenyloxazole?
Methodological Answer: Analyze single-crystal X-ray data (WinGX/ORTEP) to identify intermolecular interactions:
Q. How do steric effects from the pentyl chain influence reactivity in organometallic derivatization?
Methodological Answer:
- Substitution Reactions : Use bulky ligands (e.g., triphenyltin) to probe steric hindrance at the oxazole’s 2-position.
- Kinetic Studies : Compare reaction rates of 2-pentyl derivatives vs. shorter-chain analogs (e.g., methyl) in Stille couplings.
- X-ray Analysis : Confirm steric clashes via bond angle/geometry deviations in metal complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
